![molecular formula C11H8N2O2S B1308342 2-[(4-硝基苯基)硫代]吡啶 CAS No. 73322-01-7](/img/structure/B1308342.png)
2-[(4-硝基苯基)硫代]吡啶
描述
2-[(4-Nitrophenyl)sulfanyl]pyridine is a compound that can be associated with the class of organic chemicals where a pyridine moiety is linked to a nitrophenyl group through a sulfanyl (-S-) connector. The presence of both the pyridine and nitrophenyl groups suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine was achieved through a multi-step process starting from benzyl chloride. The process involved nitration, sulfonation, chlorination, and aminolysis steps, with the final step yielding the target compound with a high yield of 98% . Although this synthesis does not directly produce 2-[(4-Nitrophenyl)sulfanyl]pyridine, the methodologies used, such as nitration and sulfonation, could be relevant for its synthesis.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-[(4-Nitrophenyl)sulfanyl]pyridine is not provided, the structure can be inferred from related compounds. The molecular structure likely features a planar pyridine ring, which is a common feature in pyridine derivatives, and a nitrophenyl group which is known for its electron-withdrawing properties due to the nitro group .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride, which resulted in various products including chloropyridinium chloride and dinitrodiphenyl disulfide . This suggests that the sulfanyl group in 2-[(4-Nitrophenyl)sulfanyl]pyridine could potentially engage in reactions leading to the formation of sulfenylated products or disulfides.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Nitrophenyl)sulfanyl]pyridine can be hypothesized based on the properties of its functional groups. The nitro group is likely to confer a degree of acidity to the compound, while the pyridine ring could contribute to basicity. The presence of these opposing functional groups could result in unique solubility and reactivity characteristics. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to consider, although specific data is not provided in the cited papers .
科学研究应用
1. Use in Synthesis of Pyridine Derivatives
- Summary of Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . Compared with reactions in batch mode, one major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
2. Use in Biological Studies
- Summary of Application : “2-[(4-Nitrophenyl)sulfanyl]pyridine” is a compound that can be used in various biological studies . It’s often used in research labs for its potential biological activities .
- Methods of Application : The compound is usually prepared in a lab and then applied to various biological systems to study its effects . The specific methods of application can vary depending on the particular study .
- Results or Outcomes : The results or outcomes can vary widely depending on the specific study and the biological system being studied .
3. Use in Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results or Outcomes : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
4. Use in Antiviral Studies
- Summary of Application : Indole derivatives, which can be synthesized from “2-[(4-Nitrophenyl)sulfanyl]pyridine”, have been reported as antiviral agents .
- Methods of Application : The compound is prepared and then tested against various viruses. The specific methods of application can vary depending on the particular study .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
5. Use in Synthesis of Other Chemical Compounds
- Summary of Application : “2-[(4-Nitrophenyl)sulfanyl]pyridine” can be used in the synthesis of other chemical compounds .
- Methods of Application : The compound is usually prepared in a lab and then used in various chemical reactions to produce other compounds .
- Results or Outcomes : The results or outcomes can vary widely depending on the specific reactions and the compounds being synthesized .
属性
IUPAC Name |
2-(4-nitrophenyl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPZSPAIKGULRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398802 | |
| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)sulfanyl]pyridine | |
CAS RN |
73322-01-7 | |
| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

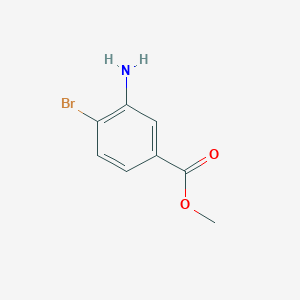
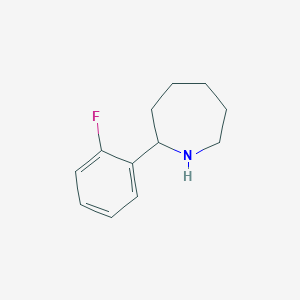
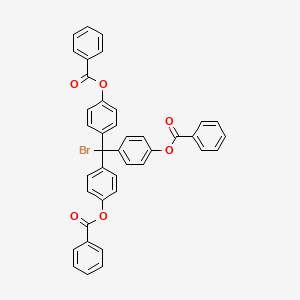
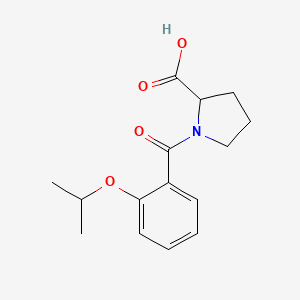
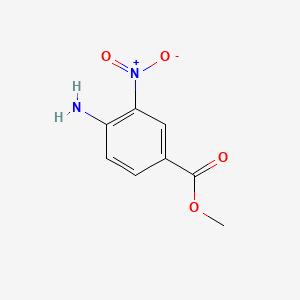
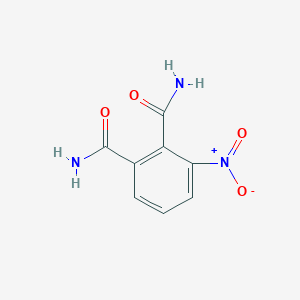
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
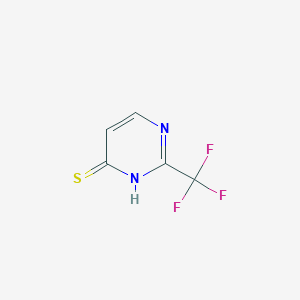

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

